1,1,1-Triphenylsilylamine
Overview
Description
Synthesis Analysis
The synthesis of organometallic compounds including 1,1,1-Triphenylsilylamine involves various strategies. One approach is the direct reaction of allylmagnesium bromide with triphenylsilyl chloride, though this method has been noted for its low yield (about 10%). A more efficient technique involves converting allylmagnesium bromide to its tetrahydrofuran (THF) complex, which then reacts with triphenylsilyl chloride in THF to produce 3-triphenylsilyl-1-propylene with a higher yield of 95% (Li Ji-chao, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 1,1,1-Triphenylsilylamine, such as triphenylsilyl-protected p-carboranes and triphenylphosphangold(I) complexes, has been extensively studied. These investigations reveal the influence of the triphenylsilyl group on the structural characteristics of these molecules, demonstrating diverse coordination environments and packing patterns in the solid state, which are critical for understanding the reactivity and properties of these compounds (Douglass et al., 2000); (Wölper et al., 2008).
Chemical Reactions and Properties
1,1,1-Triphenylsilylamine and its derivatives undergo various chemical reactions, highlighting their utility in organic synthesis. For instance, triphenylsilylsulfinylamine, a related compound, can react with copper and sodium metals to give azo and thioazo-derivatives, showcasing the reactivity of silylamines with different electrophiles (Gamal A. Ahmed et al., 1992).
Physical Properties Analysis
The physical properties of 1,1,1-Triphenylsilylamine derivatives, such as solubility, melting point, and stability, are essential for their application in various fields. For example, aromatic poly(amine-imide)s with pendent triphenylamine units exhibit high thermal stability, solubility in organic solvents, and good mechanical properties, making them suitable for use in electronics and materials science (Shu-Hua Cheng et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,1,1-Triphenylsilylamine and related compounds, such as reactivity with electrophiles, nucleophiles, and their role in catalysis, are pivotal. Triphenylborane, for instance, catalyzes the chemoselective reduction of tertiary amides to amines, demonstrating the potential of triphenylsilylamine derivatives in synthetic chemistry (D. Mukherjee et al., 2016).
Scientific Research Applications
- It can be used as a catalyst in the enantioselective addition of trimethylsilyl cyanide to ketones, leading to high yields and enantioselectivity (Kim & Kwak, 2006).
- Studies have explored its synthesis and properties, particularly in the context of N-phenylsilylamines and 1,1,3-trimethyl-1,3,3-triphenyldisilazine, highlighting potential applications in organic synthesis and catalysis (Andrianov et al., 1967).
- Triphenylborane, a related compound, has been used to catalyze the chemoselective reduction of tertiary amides to amines, suggesting a method for preparing -silyl amides (Mukherjee et al., 2016).
- Triphenylsilylsulfinylamine, another derivative, has been synthesized for the preparation of various organic compounds, including azo and thioazo derivatives, and cycloaddition products (Ahmed et al., 1992).
- Silylamines, in general, have been used to synthesize new compounds with good thermal stability, such as alkoxytriethylsilanes (Andrianov et al., 1958).
- Triphenylsilyl-p-carborane has been used in the efficient synthesis of 1, 12-heterodisubstituted p-carboranes, showing promise for synthetic efficiency improvements (Douglass et al., 2000).
properties
IUPAC Name |
[amino(diphenyl)silyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOALGKMKUSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194983 | |
Record name | 1,1,1-Triphenylsilylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsilylamine | |
CAS RN |
4215-80-9 | |
Record name | 1,1,1-Triphenylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4215-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Triphenylsilylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004215809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Triphenylsilylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-triphenylsilylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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